molecular formula C18H26O4 B1325762 5-(4-Heptyloxyphenyl)-5-oxovaleric acid CAS No. 898792-18-2

5-(4-Heptyloxyphenyl)-5-oxovaleric acid

Cat. No. B1325762
CAS RN: 898792-18-2
M. Wt: 306.4 g/mol
InChI Key: FSKCXSYGBLWGTC-UHFFFAOYSA-N
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Description

“5-(4-Heptyloxyphenyl)-5-oxovaleric acid” is a chemical compound with the IUPAC name ethyl 5- [4- (heptyloxy)phenyl]-5-oxopentanoate . It has a molecular weight of 334.46 . The compound is also known as ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H30O4/c1-3-5-6-7-8-16-24-18-14-12-17 (13-15-18)19 (21)10-9-11-20 (22)23-4-2/h12-15H,3-11,16H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Chlorophyll Biosynthesis in Green Algae

Research has indicated that compounds similar to 5-(4-Heptyloxyphenyl)-5-oxovaleric acid, such as 4,5-dioxovaleric acid, might play a role in the biosynthesis of chlorophyll. For instance, Meisch, Reinle, and Wolf (1985) explored the role of 4,5-dioxovaleric acid in chlorophyll biosynthesis in green algae. They concluded that its significance as a free metabolite in 5-aminolevulinic acid biosynthesis should be reconsidered (Meisch, Reinle, & Wolf, 1985).

Preparation and Thermal Properties of Complex Homologues

A study by Khandar and Rezvani (1998) focused on the synthesis and characterization of a series of compounds, including 5-((4-heptyloxyphenyl)azo)-N-(4-alkoxyphenyl)-salicylaldimine. This research explored the thermal behavior of these compounds, which are closely related to this compound (Khandar & Rezvani, 1998).

Study of β-Oxidation Resistant Antagonists

In a 2017 study by Ye et al., the focus was on 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) and its structural mimics, including 5-oxovaleric acid derivatives. They investigated the structure-activity relationships of novel β-oxidation-resistant antagonists, which are conceptually related to this compound (Ye et al., 2017).

Chemical Synthesis of 4,5-Dioxovaleric Acid

Beale, Gold, and Granick (1979) synthesized 4,5-Dioxovaleric Acid (DOVA) from 5-bromolevulinic acid. Their research into the nonenzymatic transamination of DOVA to 5-aminolevulinic acid (ALA) provides insight into the potential synthetic pathways and transformations of similar compounds like this compound (Beale, Gold, & Granick, 1979).

Metabolite Interorgan Signaling Axis

Whitehead et al. (2021) discussed the role of metabolites like 3-methyl-2-oxovaleric acid and 5-oxoproline in the physiological crosstalk between beige and brown adipose tissue and muscle. These findings shed light on the systemic effects of metabolites structurally related to this compound (Whitehead et al., 2021).

Safety and Hazards

While specific safety and hazard information for “5-(4-Heptyloxyphenyl)-5-oxovaleric acid” is not available, it’s important to handle all chemical compounds with care. Using personal protective equipment, working in a well-ventilated area, and following proper disposal protocols are general safety guidelines that should be followed .

properties

IUPAC Name

5-(4-heptoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-2-3-4-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKCXSYGBLWGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645456
Record name 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898792-18-2
Record name 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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